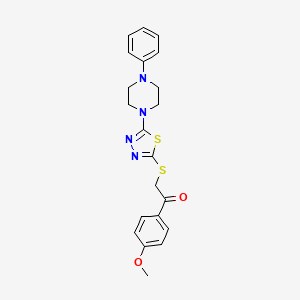

1-(4-Methoxyphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone

Beschreibung

1-(4-Methoxyphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone is a heterocyclic compound featuring a 4-methoxyphenyl ethanone core linked via a thioether bridge to a 1,3,4-thiadiazole ring substituted with a 4-phenylpiperazine moiety.

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S2/c1-27-18-9-7-16(8-10-18)19(26)15-28-21-23-22-20(29-21)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIOPVHMDXGNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with thiosemicarbazide to yield the thiadiazole derivative. Subsequent reactions with phenylpiperazine and appropriate reagents lead to the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxyphenyl)-2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and halides can be used in substitution reactions.

Major Products Formed:

Oxidation products: Various oxo derivatives.

Reduction products: Reduced analogs of the compound.

Substitution products: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in biological studies to understand its interaction with biological targets.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-(4-Methoxyphenyl)-2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Substituent Variations on the Aromatic Ring

Hydroxyphenyl vs. Methoxyphenyl

- IR data (1655 cm⁻¹ for carbonyl, 3036 cm⁻¹ for aromatic C–H) aligns with the target compound’s spectral features but shows distinct absorption at 2500 cm⁻¹ due to O–H stretching . Biological Activity: Hydroxyl derivatives are often associated with enhanced solubility but may exhibit lower blood-brain barrier penetration compared to methoxy analogues.

Fluorophenyl and Chlorophenyl Derivatives

- The 1,3-thiazolidin-4-one ring replaces the ethanone, altering conformational flexibility . Synthetic Yield: Comparable yields (~70–90%) suggest similar synthetic accessibility to the target compound .

Heterocyclic Core Modifications

Thiadiazole vs. Oxadiazole

Spiro and Fused Heterocycles

- 1'-[4-(3-Chloro-2-methylphenyl)-4-(4-methylphenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-5,1'-[1,3,4]-thiadiazole)-2'-yl]ethanone The spiro structure introduces steric hindrance, which may limit receptor access but enhance selectivity. Molecular weight (537.07 g/mol) exceeds the target compound’s, suggesting differences in pharmacokinetics .

Amine Substituent Variations

Piperazine vs. Piperidine

- 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone Replacing phenylpiperazine with piperidine eliminates the aromatic amine, reducing basicity. The isopropylsulfonyl group enhances hydrophobicity and may improve membrane permeability .

Acyclic Amines

- N1-{5-[(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl}-N4-[1-(4-substituted phenyl)ethanone]-semicarbazones Acyclic amines exhibit greater rotational freedom, which can compromise binding affinity compared to rigid piperazine-containing analogues .

Anticonvulsant Activity

Antimicrobial and Antiparasitic Activity

Biologische Aktivität

1-(4-Methoxyphenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone is a complex compound that integrates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure

The compound features:

- A methoxyphenyl group.

- A thiadiazole ring linked to a piperazine moiety.

- A thioether linkage which enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. For example:

- Staphylococcus aureus and Escherichia coli are commonly tested pathogens where thiadiazole derivatives show promising activity .

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Candida albicans | Significant |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively documented. Studies reveal that these compounds can induce apoptosis in cancer cells through various pathways:

- MCF-7 Cell Line : The compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics like Tamoxifen .

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15.63 | Induction of p53 and caspase-3 | |

| HeLa | 10.38 | Apoptotic pathway activation |

Anti-inflammatory Activity

Compounds containing the thiadiazole structure have shown anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against clinical isolates. The results indicated that the compound significantly inhibited the growth of resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Mechanisms : In vitro studies demonstrated that the compound triggered cell cycle arrest at the G0/G1 phase in cancer cells, suggesting a mechanism that disrupts DNA replication and promotes apoptosis .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

The synthesis involves alkylation of 2-bromo-1-(4-methoxyphenyl)ethanone with a thiadiazole-thiol intermediate (e.g., 5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol). Key parameters include:

| Parameter | Optimal Condition | Yield | Reference |

|---|---|---|---|

| Alkylating Agent | 2-bromo-1-(4-methoxyphenyl)ethanone | 91% | |

| Reaction Medium | Aqueous or alcoholic solvents | - | |

| Purification | Crystallization (methanol/water) | High purity |

Maximize yields by:

- Using stoichiometric excess of the alkylating agent.

- Refluxing for 4–6 hours to ensure complete reaction .

- Purifying via column chromatography or recrystallization to remove by-products .

Q. How can researchers confirm structural integrity and purity post-synthesis?

Methodological Approach:

- Spectral Analysis:

- ¹H NMR : Verify aromatic protons (δ 7.06–8.01 ppm for methoxyphenyl), methylene groups (δ 4.75 ppm), and methoxy signals (δ 3.86 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 282 [M+1] in EI-MS) .

- Chromatography : Use TLC/HPLC to assess purity (>95% by area normalization) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 46.67% observed vs. 46.96% calculated) .

Advanced Research Questions

Q. What strategies resolve spectral data discrepancies during structural elucidation?

- Multi-Technique Validation : Cross-validate NMR data with IR (e.g., carbonyl stretches at ~1650 cm⁻¹) and high-resolution MS .

- Impurity Profiling : Use preparative TLC to isolate unexpected peaks and analyze via 2D NMR (e.g., COSY, HSQC) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify misassigned signals .

Q. How can molecular docking predict biological targets for this compound?

Methodology:

- Target Selection : Prioritize receptors linked to thiadiazole pharmacology (e.g., kinases, GPCRs) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling.

- Validation : Compare docking scores (e.g., ΔG < -7 kcal/mol) with known inhibitors and validate via MD simulations .

Example Findings:

Q. How to address poor aqueous solubility in bioactivity assays?

Strategies:

Q. How to investigate conflicting bioactivity data across assay conditions?

Systematic Protocol:

Replicate Experiments : Perform triplicate assays under standardized conditions (pH 7.4, 37°C) .

Control Variables : Test against reference drugs (e.g., ciprofloxacin for antibacterial assays) .

Matrix Effects : Use LC-MS to quantify compound degradation in cell culture media over 24 hours .

Q. What computational methods analyze electronic properties relevant to reactivity?

Approaches:

- Dipole Moment Analysis : Measure ground/excited-state dipole moments via solvatochromic shifts in solvents (e.g., toluene vs. DMSO) .

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., sulfur atoms in thiadiazole) .

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (e.g., ΔE = 3.2 eV) to assess charge-transfer interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.